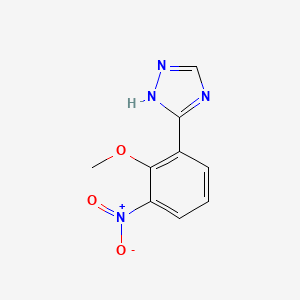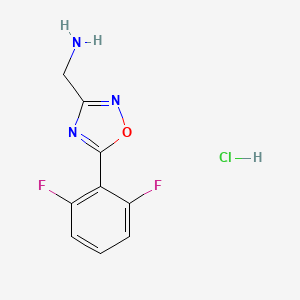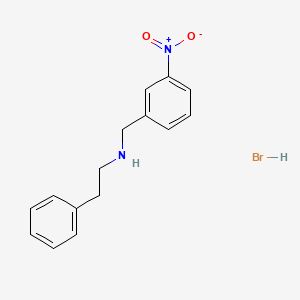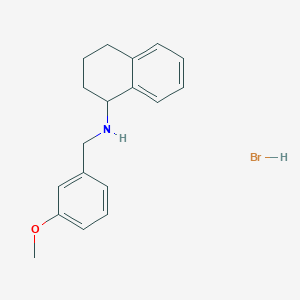amine hydrobromide CAS No. 1609396-62-4](/img/structure/B3106986.png)
[2-(1H-indol-3-yl)ethyl](2-methoxybenzyl)amine hydrobromide
概要
説明
2-(1H-indol-3-yl)ethylamine hydrobromide: is a chemical compound with the molecular formula C18H20N2O·HBr. . This compound features an indole moiety, which is a common structural motif in many biologically active molecules.
作用機序
Target of Action
Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with various cellular targets, leading to changes in cell function . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . The downstream effects of these interactions can vary widely and would be determined by the specific context of the cellular environment.
Result of Action
Given that it is an indole derivative, it is likely to have significant biological activity, potentially influencing cell function in various ways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(1H-indol-3-yl)ethylamine hydrobromide . These factors could include the presence of other molecules, pH, temperature, and the specific characteristics of the cellular environment.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-indol-3-yl)ethylamine hydrobromide typically involves several key steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . This is followed by the alkylation of the indole nitrogen with 2-methoxybenzyl chloride in the presence of a base to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions: 2-(1H-indol-3-yl)ethylamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the compound can lead to the formation of indoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Substitution: Substituted benzyl derivatives.
科学的研究の応用
Chemistry: In chemistry, 2-(1H-indol-3-yl)ethylamine hydrobromide is used as a building block for the synthesis of more complex molecules. Its indole moiety makes it a valuable intermediate in the synthesis of pharmaceuticals and natural products .
Biology: In biological research, this compound is studied for its potential as a ligand for various receptors. It can be used in the development of new drugs targeting neurological and psychiatric disorders .
Medicine: In medicine, 2-(1H-indol-3-yl)ethylamine hydrobromide is investigated for its potential therapeutic effects. It may have applications in the treatment of diseases such as cancer and neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments .
類似化合物との比較
[2-(1H-indol-3-yl)ethyl]amine: This compound lacks the 2-methoxybenzyl group, making it less selective in its biological activity.
2-(1H-indol-3-yl)ethylamine: The position of the methoxy group can influence the compound’s binding affinity and selectivity.
2-(1H-indol-3-yl)ethylamine: The presence of a chlorine atom can enhance the compound’s reactivity and biological activity.
Uniqueness: The presence of the 2-methoxybenzyl group in 2-(1H-indol-3-yl)ethylamine hydrobromide imparts unique properties, such as increased selectivity and potency in its biological activity. This makes it a valuable compound for scientific research and potential therapeutic applications .
特性
IUPAC Name |
2-(1H-indol-3-yl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O.BrH/c1-21-18-9-5-2-6-15(18)12-19-11-10-14-13-20-17-8-4-3-7-16(14)17;/h2-9,13,19-20H,10-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLSTSZRMQTJIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCC2=CNC3=CC=CC=C32.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3106911.png)



![4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride](/img/structure/B3106949.png)



![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate)](/img/structure/B3106999.png)

![[1-(4-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B3107007.png)


